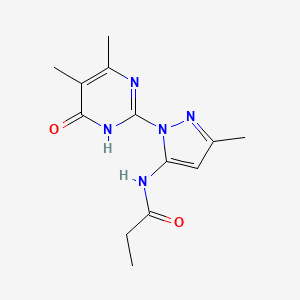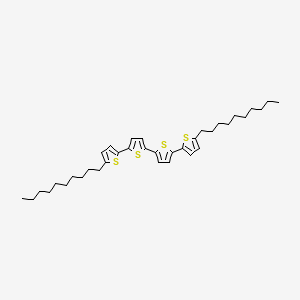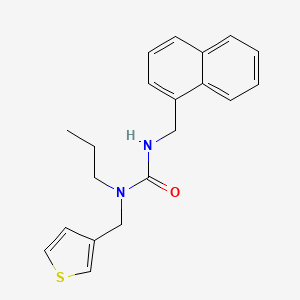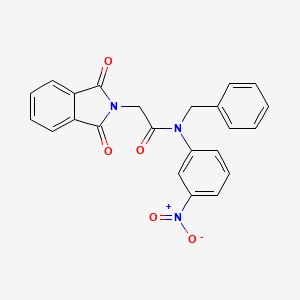
(4-((3,4-Difluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,4-Difluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are associated with the development of Alzheimer's disease.
科学的研究の応用
Anticancer Activity
Quinoline derivatives have been extensively explored for their anticancer properties. For instance, certain 2-anilino-3-aroylquinolines have demonstrated remarkable cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), DU-145 (prostate cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. These compounds have been found to inhibit tubulin polymerization effectively, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells (Srikanth et al., 2016).
Antiprotozoal Activity
Quinoline derivatives have shown potential in treating protozoal infections. For example, ferriprotoporphyrin IX interaction with quinoline drugs highlights their mechanism in combating malaria. Two subclasses of quinoline antimalarial drugs, including 4-aminoquinolines like chloroquine, act on the malaria parasite's endolysosomal system. This interaction points to the significance of quinoline derivatives in antimalarial research (Fitch, 2004).
Fluorescence Sensing
Quinoline derivatives also find applications in fluorescence sensing. For instance, certain Schiff-base molecules derived from quinoline show ratiometric fluorescence responses to pH changes, making them suitable for developing pH sensors in biological and environmental analyses (Halder, Hazra, & Roy, 2018).
Synthesis and Characterization
The synthesis and characterization of quinoline derivatives provide valuable insights into their structural and functional properties. For example, the synthesis of new series of aryl(thieno[2,3-b]quinolin-2-yl)methanone and related derivatives demonstrates the versatility of quinoline frameworks in organic synthesis. These compounds have been synthesized with excellent yield, showcasing the efficiency of multi-component reactions in producing quinoline-based derivatives (Alizadeh & Roosta, 2018).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the potential biological activities of similar compounds , the compound could potentially have a wide range of effects at the molecular and cellular level.
特性
IUPAC Name |
[4-(3,4-difluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDSGXHHOFTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-2-one](/img/structure/B2477255.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2477259.png)

![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)
![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)
![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)
![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)

![1,7-Bis[(4-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477276.png)

